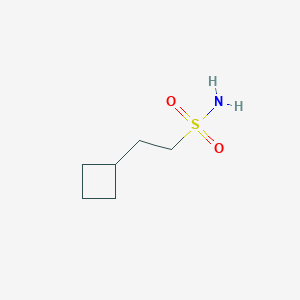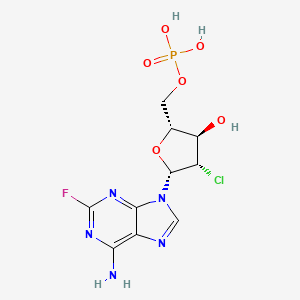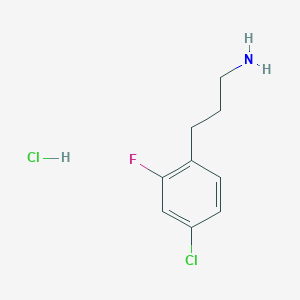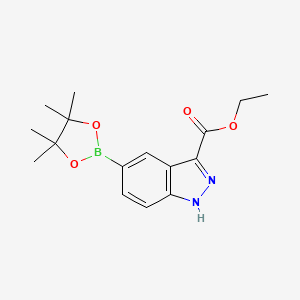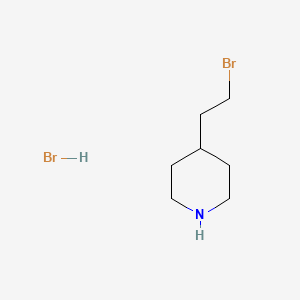
4-(2-Bromoethyl)piperidine hydrobromide
Descripción general
Descripción
“4-(2-Bromoethyl)piperidine hydrobromide” is a chemical compound with the molecular formula C7H15Br2N . It has a molecular weight of 273.01 . It’s a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “4-(2-Bromoethyl)piperidine hydrobromide” is 1S/C7H14BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“4-(2-Bromoethyl)piperidine hydrobromide” is a solid substance at room temperature . It has a molecular weight of 273.01 . The compound should be stored in a refrigerator .
Aplicaciones Científicas De Investigación
Conjugate Addition in Synthesis
The conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide to alkyl acrylates has been utilized in the synthesis of novel compounds. Specifically, this process afforded 3-[2-(bromomethyl)piperidin-1-yl]propanoates and 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. These compounds were further used to synthesize 2-(methoxycarbonyl)indolizidine and 2-(hydroxymethyl)indolizidine (D’hooghe, Tehrani, Buyck, & Kimpe, 2009).
Reagent in Piperidine Synthesis
2-Bromo-N-(2-Bromoethyl)-N-Carbethoxyethanamine, closely related to 4-(2-Bromoethyl)piperidine hydrobromide, has been used as a reagent in synthesizing 4,4 disubstituted piperidines. These piperidines are significant in the development of neuroleptics, local anesthetics, analgesics, and antidiarrhoeal agents (Huybrechts & Hoornaert, 1981).
In Muscarinic Receptor Studies
Research involving analogues of 4-DAMP methobromide, which contain elements similar to 4-(2-Bromoethyl)piperidine hydrobromide, has shown that these compounds have varying affinities for muscarinic receptors. This research is important in understanding receptor interactions in medicinal chemistry (Barlow, Shepherd, Tydeman, & Veale, 1988).
Structural Analysis
Structural and conformation studies of compounds similar to 4-(2-Bromoethyl)piperidine hydrobromide, such as 4-(N-methylpiperidinium)-butyric acid bromide, have been conducted. These studies, using techniques like X-ray analysis, provide insights into the hydrogen bonding and molecular interactions important for drug design (Dega-Szafran, Dulewicz, Szafran, Thaimattam, & Jaskólski, 2007).
Synthesis of Radiolabeled Probes
Halogenated 4-(phenoxymethyl)piperidines, which are structurally related to 4-(2-Bromoethyl)piperidine hydrobromide, have been synthesized as potential δ receptor ligands. These compounds are studied for their in vitro receptor binding assays and in vivo evaluation in adult male rats, indicating their potential use in tomographic studies of σ receptors (Waterhouse, Mardon, Km, Collier, & O'Brien, 1997).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
4-(2-bromoethyl)piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDALHSRWRYEFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741670 | |
| Record name | 4-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)piperidine hydrobromide | |
CAS RN |
69712-10-3 | |
| Record name | 4-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

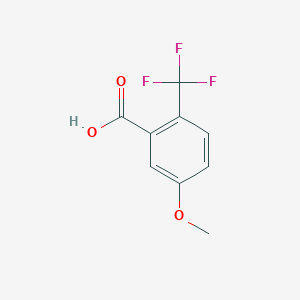

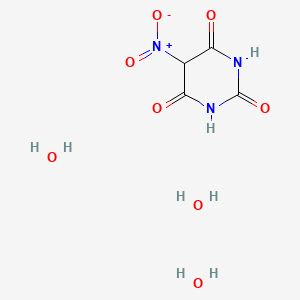
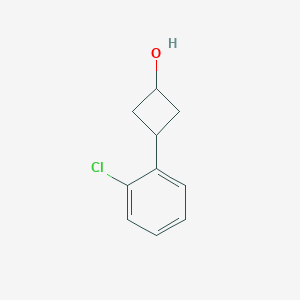
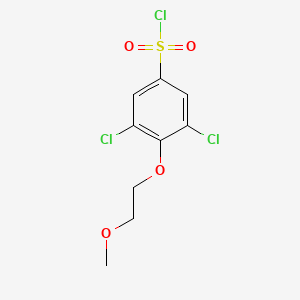
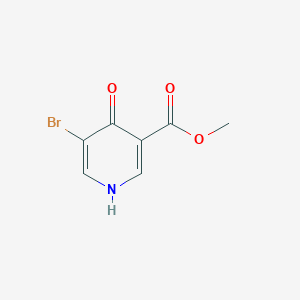
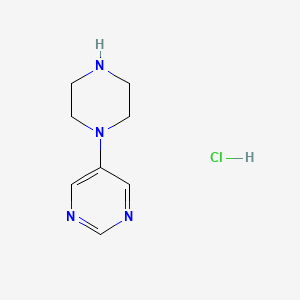
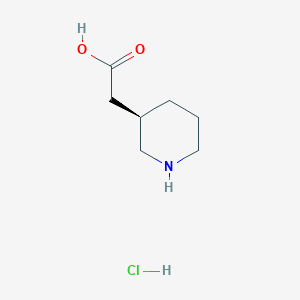
![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)
